molecular formula C23H27N3O2S B2769998 1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 920115-43-1

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No.: B2769998
CAS No.: 920115-43-1
M. Wt: 409.55
InChI Key: DOHOIUYMVPWIAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(azepan-1-yl)-2-(2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N3O2S and its molecular weight is 409.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Identification of Derivative Compounds

Research has explored the synthesis of various heterocyclic compounds, including oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole. These processes involve the formation of Schiff bases and Chalcone derivatives, indicating the versatility of benzimidazole compounds in synthesizing a range of chemical structures (Adnan, Hassan, & Thamer, 2014).

Anticancer Applications

Functionalized sulfur-containing heterocyclic analogs, similar in structure to the benzimidazole derivatives, have shown potential in inducing apoptosis and arresting cancer cells, specifically in laryngeal carcinoma. This suggests a potential application in cancer therapy, particularly as part of combinational treatments (Haridevamuthu et al., 2023).

Antimicrobial and Anticancer Activity

Benzimidazole derivatives have demonstrated significant antimicrobial and anticancer activities, underscoring their potential in medical applications. The effectiveness of these compounds against various cancer cell lines and microbes highlights their therapeutic potential (Verma et al., 2015).

Applications in Catalysis

Ruthenium(II)-NNN pincer complexes, involving benzimidazole derivatives, have been used for the efficient coupling of aromatic diamines and alcohols to 1H-benzo[d]imidazoles. This catalytic process is significant in organic synthesis, offering a pathway to synthesize benzimidazole derivatives without using oxidants or stoichiometric amounts of inorganic base (Li et al., 2018).

Corrosion Inhibition

Imidazole-based molecules, related to benzimidazole derivatives, have been used for corrosion inhibition of carbon steel in acidic mediums. This application is crucial in industrial settings, highlighting the practical utility of these compounds in protecting metals from corrosion (Costa et al., 2021).

Heme Oxygenase Inhibition

Benzimidazole derivatives have been investigated for their ability to inhibit heme oxygenases, enzymes involved in heme catabolism. This suggests their potential use in pharmacological and therapeutic applications, where modulation of heme oxygenase activity might be beneficial (Roman et al., 2010).

Properties

IUPAC Name

1-(azepan-1-yl)-2-[2-(2-phenoxyethylsulfanyl)benzimidazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c27-22(25-14-8-1-2-9-15-25)18-26-21-13-7-6-12-20(21)24-23(26)29-17-16-28-19-10-4-3-5-11-19/h3-7,10-13H,1-2,8-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHOIUYMVPWIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C3=CC=CC=C3N=C2SCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.